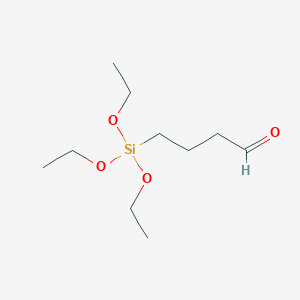

Triethoxysilylbutyraldehyde

Description

The exact mass of the compound this compound is 234.12873571 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-triethoxysilylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-12-7, 88276-92-0 | |

| Record name | Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethoxysilylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxysilylbutyraldehyde (B3167167), also known as 4-(triethoxysilyl)butanal, is a bifunctional organosilane of significant interest in the fields of materials science, biotechnology, and drug development. Its unique molecular structure, featuring a hydrolyzable triethoxysilyl group and a reactive aldehyde moiety, allows it to act as a versatile molecular bridge. The triethoxysilyl group can form stable covalent bonds with inorganic substrates such as silica, glass, and metal oxides, while the terminal aldehyde provides a reactive handle for the immobilization of biomolecules and other organic compounds. This guide provides a comprehensive overview of the primary synthetic route to this compound, its reaction mechanism, and detailed experimental considerations.

Core Synthesis Reaction: Hydrosilylation

The principal and most efficient method for the synthesis of this compound is the hydrosilylation of an unsaturated butanal derivative with triethoxysilane. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most commonly a platinum(0) species.

The overall reaction can be represented as follows:

CH₂=CHCH₂CHO + HSi(OCH₂CH₃)₃ → (CH₃CH₂O)₃Si(CH₂)₃CHO (Unsaturated Aldehyde) + (Triethoxysilane) → (this compound)

While direct hydrosilylation of crotonaldehyde (B89634) (CH₃CH=CHCHO) is possible, a more controlled approach often involves the use of a protected aldehyde to prevent side reactions at the carbonyl group. A common strategy is the hydrosilylation of the acetal-protected form of but-3-enal, followed by deprotection to yield the final product.

Reaction Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is widely accepted to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.

Spectroscopic and Physicochemical Characterization of Triethoxysilylbutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of Triethoxysilylbutyraldehyde, also known as 4-(triethoxysilyl)butanal. This bifunctional organosilane is of significant interest in materials science, surface chemistry, and bioconjugation applications due to its terminal aldehyde and hydrolyzable triethoxysilyl moieties. This document compiles predicted spectroscopic data based on analogous compounds, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₁₀H₂₂O₄Si and a molecular weight of 234.37 g/mol . Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₄Si |

| Molecular Weight | 234.37 g/mol |

| Boiling Point | 85-87 °C @ 1 mmHg |

| Density | 0.96 g/mL at 20 °C |

| Refractive Index | 1.414 @ 20 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | -CHO |

| ~3.82 | q | 6H | -Si(OCH₂ CH₃)₃ |

| ~2.50 | dt | 2H | -CH₂ -CHO |

| ~1.75 | p | 2H | -CH₂ -CH₂-CHO |

| ~1.22 | t | 9H | -Si(OCH₂CH₃ )₃ |

| ~0.70 | t | 2H | Si-CH₂ - |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~202.5 | C HO |

| ~58.3 | -Si(O CH₂)₃ |

| ~43.8 | -C H₂-CHO |

| ~22.1 | -C H₂-CH₂-CHO |

| ~18.2 | -Si(OCH₂C H₃)₃ |

| ~10.2 | Si-C H₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 2975, 2885 | C-H stretch (alkane) |

| 2720, 2820 | C-H stretch (aldehyde) |

| 1725 | C=O stretch (aldehyde) |

| 1080-1100 | Si-O-C stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Fragmentation |

| 233 | [M-H]⁺ |

| 189 | [M-OCH₂CH₃]⁺ |

| 163 | [M-Si(OCH₂CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: Record a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Photochemical Quantum Yield of Triethoxysilylbutyraldehyde

Introduction

Triethoxysilylbutyraldehyde is a bifunctional molecule of significant interest in materials science and surface chemistry. Its triethoxysilyl group allows for covalent attachment to hydroxylated surfaces (e.g., silica, glass), while the aldehyde functionality provides a reactive handle for further chemical modifications, such as reductive amination or Schiff base formation. The photochemical reactivity of this molecule, particularly its quantum yield, is a critical parameter for applications involving light-mediated processes, such as photografting, surface patterning, and controlled release systems.

The quantum yield (Φ) of a photochemical reaction is a measure of the efficiency of the process. It is defined as the number of moles of a specific product formed per mole of photons absorbed by the reactant.

Proposed Photochemical Pathways

The photochemistry of this compound is expected to be dominated by the aldehyde group, as simple alkoxysilanes do not typically exhibit significant absorption or reactivity in the near-UV region. Aliphatic aldehydes are known to undergo several photochemical reactions, primarily the Norrish Type I and Norrish Type II reactions.

-

Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the alpha-carbon upon photoexcitation. This results in the formation of a formyl radical and an alkyl radical.

-

Norrish Type II Reaction: This intramolecular reaction occurs if there is a gamma-hydrogen available for abstraction by the excited carbonyl group. This leads to the formation of a biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene.

Given the structure of this compound, both pathways are plausible. The following diagram illustrates these potential photochemical reaction pathways.

Proposed photochemical pathways for this compound.

Quantitative Data for Analogous Compounds

While specific data for this compound is unavailable, the quantum yields of other aliphatic aldehydes have been studied. This data can provide a useful reference for the expected photochemical efficiency.

| Compound | Wavelength (nm) | Quantum Yield (Φ) of Decomposition | Reference |

| Acetaldehyde | 253.7 | ~0.1 | [1] |

| Propionaldehyde | 253.7 - 313.0 | 0.01 - 0.7 | |

| n-Butyraldehyde | 280 - 330 | Wavelength dependent | [2] |

Note: The quantum yield of aldehyde photolysis can be highly dependent on factors such as the excitation wavelength, solvent, and temperature.[3]

Experimental Protocol for Quantum Yield Determination

The determination of the photochemical quantum yield of this compound would require a carefully designed experiment. The following protocol outlines a general approach based on chemical actinometry.

Objective: To determine the quantum yield of the photodegradation of this compound in a suitable solvent upon irradiation at a specific wavelength.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile, hexane) transparent at the irradiation wavelength

-

A chemical actinometer system (e.g., potassium ferrioxalate)

-

A monochromatic light source (e.g., a laser or a lamp with a monochromator)

-

A photodetector to measure light intensity

-

A reaction vessel with a known path length (e.g., a quartz cuvette)

-

Analytical instrumentation for quantifying the reactant or product (e.g., UV-Vis spectrophotometer, GC-MS, or HPLC)

Methodology:

-

Actinometry (Determination of Photon Flux):

-

Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.1 N H₂SO₄).

-

Irradiate the actinometer solution in the reaction vessel for a known period.

-

Measure the change in absorbance to determine the number of photons that entered the system. This provides the photon flux (I₀) in moles of photons per unit time.

-

-

Sample Preparation and Irradiation:

-

Prepare a solution of this compound of known concentration in the chosen solvent. The concentration should be adjusted to ensure sufficient light absorption.

-

Fill the reaction vessel with the sample solution.

-

Irradiate the sample solution with the same monochromatic light source under the same conditions as the actinometry experiment for a specific time.

-

-

Analysis:

-

After irradiation, analyze the sample to determine the change in the concentration of this compound or the concentration of a specific photoproduct.

-

This can be achieved by various analytical techniques. For example, the disappearance of the aldehyde can be monitored by derivatization followed by spectrophotometry, or by chromatographic methods.

-

-

Calculation of Quantum Yield:

-

The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

-

The moles of photons absorbed can be determined from the photon flux and the absorbance of the sample.

-

The following diagram illustrates the general workflow for this experimental protocol.

Experimental workflow for quantum yield determination.

Conclusion

While the precise quantum yield of this compound remains to be experimentally determined, its photochemical behavior can be predicted based on the well-established reactions of aliphatic aldehydes. The primary photochemical pathways are expected to be Norrish Type I and Type II reactions. The experimental determination of its quantum yield is crucial for optimizing its use in photochemical applications and can be achieved through standard actinometric methods. Further research is warranted to elucidate the specific photochemical properties of this versatile molecule.

References

The Solubility Profile of Triethoxysilylbutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethoxysilylbutyraldehyde (B3167167), a versatile bifunctional molecule, is a key reagent in surface modification and bioconjugation applications. Its utility is fundamentally linked to its solubility characteristics, which dictate its handling, reaction conditions, and application scope. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

Core Concepts: Understanding the Solubility of an Organofunctional Silane (B1218182)

This compound's structure, featuring a reactive triethoxysilyl group and a terminal aldehyde, governs its solubility. The ethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of more polar silanol (B1196071) groups.[1] This reactivity is a critical consideration when selecting an appropriate solvent system. While the molecule possesses nonpolar characteristics suggesting good solubility in organic solvents, its reactivity with protic solvents like water and alcohols must be carefully managed to prevent premature hydrolysis and self-condensation, which can lead to the formation of oligomers and a decrease in solubility.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and the known properties of similar silane coupling agents, a qualitative assessment of its solubility in a range of common laboratory solvents can be made. Silane coupling agents are generally soluble in a variety of organic solvents, such as toluene, xylene, and acetone.[3] The following table summarizes the expected solubility behavior of this compound.

| Solvent Class | Specific Solvents | Expected Solubility | Remarks |

| Hydrocarbons | Toluene, Xylene, Hexane, Pentane | Miscible/Highly Soluble | These non-polar solvents are generally good choices for dissolving silanes without inducing hydrolysis. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible/Highly Soluble | Ethers are also suitable solvents, offering good solubility. Anhydrous conditions are recommended. |

| Chlorinated | Dichloromethane, Chloroform | Miscible/Highly Soluble | These solvents provide good solubility and are relatively inert towards the silane. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible/Highly Soluble | Ketones are effective solvents, but care should be taken to use anhydrous grades to minimize water content. |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble (with reaction) | While soluble, this compound will react with alcohols (alcoholysis) and any water present, leading to hydrolysis and condensation over time. Solutions in alcohols are generally not stable long-term.[3] |

| Aqueous Media | Water, Buffers | Low/Reacts | This compound has low intrinsic solubility in water and reacts via hydrolysis to form silanols.[4] This reaction is catalyzed by both acid and base.[1] The resulting silanols can then self-condense. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be soluble, but the hygroscopic nature of these solvents necessitates the use of anhydrous grades. |

Experimental Protocols

For applications requiring precise knowledge of solubility, the following experimental protocol, adapted from established methodologies for determining chemical solubility, is recommended.

Protocol: Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Syringe filters (0.2 µm, PTFE)

-

Gas chromatograph with a mass spectrometer (GC-MS) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume of the anhydrous solvent to the vial. c. Securely cap the vial and place it in a constant temperature environment (e.g., 25 °C). d. Agitate the mixture using a vortex mixer for 1-2 minutes. e. Allow the mixture to equilibrate for at least 24 hours at a constant temperature, with intermittent agitation, to ensure saturation.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit any undissolved material to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Analysis: a. Accurately weigh the filtered solution. b. Dilute the filtered solution with an appropriate anhydrous solvent to a concentration within the linear range of the analytical method. c. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as GC-MS.

-

Calculation of Solubility: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Core Application

The primary application of this compound is in the covalent immobilization of molecules onto hydroxylated surfaces. The following diagram illustrates the workflow for surface modification using this reagent.

Caption: Workflow for surface modification using this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data remains sparse, the qualitative assessment and experimental protocol offered herein provide a practical framework for the effective use of this important reagent.

References

Lack of Specific Data for Triethoxysilylbutyraldehyde Coatings

An in-depth technical guide on the surface energy of triethoxysilylbutyraldehyde (B3167167) (TESBA) coatings cannot be fully compiled at this time due to a significant lack of publicly available scientific literature and specific quantitative data on the surface energy of coatings formulated with this exact compound.

While TESBA is recognized as an aldehyde-functionalized silane (B1218182) used as a coupling agent and for surface modification[1][2][3][4], extensive research detailing its specific surface energy properties, such as contact angle measurements with various liquids and calculated surface energy components, is not readily accessible. General information confirms its role in forming covalent bonds with inorganic materials and providing a reactive aldehyde group for further functionalization[1][4]. The triethoxysilyl group hydrolyzes to form silanol (B1196071) groups that can condense with hydroxyl groups on substrates like metal oxides[1].

The broader field of silane coatings demonstrates a wide range of surface energies, from hydrophilic to hydrophobic, depending on the specific organic functional group attached to the silicon atom[5][6]. For instance, silane-functional polybenzoxazine films have been reported with surface energies as low as 14.91 mJ/m²[7], while other silane treatments can render surfaces highly hydrophobic with water contact angles well above 90°[8]. The surface energy of a coating is a critical factor in determining its wetting, adhesion, and overall performance[9][10].

Alternative Focus on General Silane Coatings:

To provide a framework for understanding the potential surface energy characteristics of a TESBA coating, it is useful to consider the principles and methodologies applied to other, more extensively studied silane coatings.

General Principles of Silane Coating Surface Energy

The surface energy of a silane coating is primarily determined by the nature of the organofunctional group exposed at the surface[6][11]. Silanes with non-polar functional groups, such as alkyl chains, tend to produce low-energy, hydrophobic surfaces, while those with polar or ionic groups result in higher-energy, more hydrophilic surfaces[6]. The overall surface energy is a sum of its dispersive and polar components, which arise from van der Waals forces and polar interactions (like hydrogen bonding), respectively[12][13].

Experimental Protocols for Surface Energy Determination

The surface energy of a solid material cannot be measured directly but can be calculated from contact angle measurements using various probe liquids with known surface tensions[12][14].

Key Experimental Methodologies:

-

Contact Angle Measurement (Sessile Drop Method): This is the most common technique for determining the wettability of a surface[14]. A drop of a pure liquid is placed on the coating surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured using a goniometer[6][12]. To calculate surface energy, at least two different liquids with known surface tension components are required[12].

-

Surface Energy Calculation (Owens, Wendt, Rabel, and Kaelble - OWRK Method): This is a widely used method to calculate the total surface energy of a solid, along with its polar and dispersive components, from the contact angles of multiple probe liquids[12]. Common probe liquids include deionized water (polar) and diiodomethane (B129776) (dispersive)[12][13].

Generalized Experimental Workflow:

A typical workflow for preparing and analyzing the surface energy of a silane coating involves the following steps:

-

Substrate Preparation: The substrate (e.g., glass, silicon wafer, metal) is thoroughly cleaned to remove contaminants. This often involves sonication in solvents like acetone (B3395972) and ethanol, followed by treatment with an oxidizing agent (e.g., piranha solution, UV-ozone) to generate surface hydroxyl groups.

-

Silane Deposition: The coating is applied, typically by dip-coating the substrate in a dilute solution of the silane in an anhydrous solvent (e.g., toluene) or through vapor deposition[15].

-

Curing/Annealing: The coated substrate is heated to promote the covalent bonding of the silane to the surface and to encourage cross-linking within the silane layer[15].

-

Contact Angle Measurement: Drops of various probe liquids are deposited on the cured coating, and the static contact angles are measured.

-

Surface Energy Calculation: The measured contact angles and the known surface tension components of the probe liquids are used in the OWRK equation or other models to calculate the surface energy of the coating.

Visualization of Silane Coating Formation

The formation of a silane coating on a hydroxylated surface involves a two-step process of hydrolysis and condensation. This logical relationship can be visualized as follows:

Caption: Simplified pathway of silane coating formation.

Quantitative Data for Representative Silane Coatings

While specific data for this compound is unavailable, the following table presents typical surface energy values for various materials to provide context. High surface energy materials are generally easier to wet, while low surface energy materials are more difficult to adhere to[16][17].

| Material Type | Material | Surface Energy (mJ/m²) |

| High Surface Energy | Aluminum | 840[17] |

| Glass/Porcelain | 250-500[17] | |

| Copper | 1103[17] | |

| Low Surface Energy (Plastics) | Polyethylene (PE) | 31-33[17] |

| Polypropylene (PP) | 29[17] | |

| Polytetrafluoroethylene (PTFE) | 18-19.1[16][17] | |

| Polyvinyl Chloride (PVC) | 39[17] |

A detailed technical guide on the surface energy of this compound coatings is hampered by the lack of specific data in the public domain. However, by understanding the general principles of silane chemistry and the established methodologies for surface energy analysis, researchers can approach the characterization of such coatings. Further experimental investigation is required to determine the precise surface energy values and properties of coatings derived from this compound.

References

- 1. Buy this compound | 88276-92-0 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, tech | [gelest.com]

- 4. This compound | 917773-12-7 | Benchchem [benchchem.com]

- 5. Theoretical assessment of wettability on silane coatings: from hydrophilic to hydrophobic - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. gelest.com [gelest.com]

- 7. Synthesis and surface properties of low surface free energy silane-functional polybenzoxazine films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. specialchem.com [specialchem.com]

- 10. Surface Coating and Surface Tension: Key Considerations and Controls - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 11. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]

- 12. plasticsdecorating.com [plasticsdecorating.com]

- 13. dataphysics-instruments.com [dataphysics-instruments.com]

- 14. publications.polymtl.ca [publications.polymtl.ca]

- 15. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 16. Typical values of surface energy for materials and adhesives - TWI [twi-global.com]

- 17. forgeway.com [forgeway.com]

An In-Depth Technical Guide to the Hydrolysis Rate of Triethoxysilylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triethoxysilylbutyraldehyde (B3167167) and its Hydrolysis

This compound is a bifunctional molecule featuring a reactive aldehyde group and a triethoxysilyl group. This structure allows it to act as a coupling agent, forming covalent bonds with both organic and inorganic materials. The initial and critical step in its application, particularly in aqueous or moist environments, is the hydrolysis of the ethoxy groups (-OCH₂CH₃) to form reactive silanol (B1196071) groups (-Si-OH). This reaction is a precursor to condensation, leading to the formation of siloxane bonds (Si-O-Si) and adhesion to substrates.

The overall hydrolysis reaction can be represented as follows:

(C₂H₅O)₃Si(CH₂)₃CHO + 3H₂O ⇌ (HO)₃Si(CH₂)₃CHO + 3C₂H₅OH

This reaction is reversible, and the rate is significantly influenced by several factors, including pH, temperature, catalysts, and the solvent system.

Factors Influencing the Hydrolysis Rate

The hydrolysis of alkoxysilanes is a well-studied process, and the rate is governed by several key factors:

-

pH of the Medium : The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The rate is slowest near neutral pH (around 7) and increases significantly under acidic or basic conditions.

-

Catalysts : Specific acids (like hydrochloric acid) and bases (like sodium hydroxide) are effective catalysts. Organometallic catalysts, such as tin compounds, can also be used, particularly in non-aqueous systems.

-

Steric and Inductive Effects : The nature of the organic substituent on the silicon atom influences the hydrolysis rate. Electron-donating groups can affect the reactivity of the silicon center. The butyraldehyde (B50154) group in this compound is expected to influence the hydrolysis rate compared to simpler alkyltriethoxysilanes.

-

Leaving Group : The type of alkoxy group affects the rate of hydrolysis. Generally, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to lower steric hindrance.

-

Solvent : The solvent system, including the concentration of water, plays a crucial role. The use of co-solvents like ethanol (B145695) is common to ensure miscibility of the silane (B1218182) and water.

-

Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature.

Quantitative Data Summary

As specific hydrolysis rate constants for this compound are not available in the literature, the following table summarizes qualitative and comparative information based on the hydrolysis of other organofunctional trialkoxysilanes. This information can be used to infer the expected behavior of this compound.

| Factor | Influence on Hydrolysis Rate of Trialkoxysilanes | Expected Impact on this compound | Citation |

| pH | Minimum rate around pH 7; rate increases in acidic and basic conditions. | Similar pH-dependent profile is expected. | [1] |

| Alkoxy Group | Methoxy > Ethoxy > Propoxy (in terms of rate). | As an ethoxy silane, its hydrolysis will be slower than the corresponding methoxy derivative. | [2] |

| Organic Substituent | Steric bulk and electronic effects influence the rate. | The butyraldehyde group's size and electronic nature will modulate the rate compared to simple alkyl silanes. | [3][4] |

| Catalyst | Acid and base catalysis significantly accelerate the reaction. | The use of acid or base catalysts will be necessary for practical hydrolysis times. | [5] |

| Water Concentration | Higher water concentration generally increases the rate, though the reaction order with respect to water can vary. | The rate will be dependent on the water-to-silane ratio. | [6] |

Experimental Protocols for Determining Hydrolysis Rate

To obtain quantitative data for the hydrolysis rate of this compound, the following experimental methodologies are recommended.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a powerful technique for directly observing the changes in the silicon environment during hydrolysis.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., ethanol-d₆).

-

Prepare a buffered aqueous solution (D₂O) at the desired pH (e.g., using acetate (B1210297) buffer for acidic conditions or phosphate (B84403) buffer for neutral/basic conditions).

-

In an NMR tube, mix the silane solution with the aqueous buffer to initiate the hydrolysis reaction. The final concentrations should be carefully controlled.

Data Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals.

-

The chemical shift of the silicon atom will change as the ethoxy groups are replaced by hydroxyl groups. The unhydrolyzed silane, partially hydrolyzed intermediates, and the fully hydrolyzed silanetriol will have distinct chemical shifts.

Data Analysis:

-

Integrate the signals corresponding to the different silicon species at each time point.

-

Plot the concentration of the starting this compound as a function of time.

-

Assuming pseudo-first-order kinetics (with water in large excess), the hydrolysis rate constant (k) can be determined by fitting the data to the equation: ln([Silane]t/[Silane]₀) = -kt.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.

Instrumentation:

-

FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.

Sample Preparation:

-

Similar to the NMR protocol, the reaction is initiated by mixing the silane, solvent, water, and catalyst. The mixture is placed in contact with the ATR crystal.

Data Acquisition:

-

Record FTIR spectra over time.

-

Key spectral regions to monitor include:

-

Decrease in Si-O-C stretching bands (around 1100-1000 cm⁻¹).

-

Appearance of a broad Si-OH stretching band (around 3700-3200 cm⁻¹).

-

Formation of Si-O-Si (siloxane) bonds from condensation (around 1050-1000 cm⁻¹), which can overlap with the Si-O-C signal.

-

Data Analysis:

-

The change in the absorbance of the characteristic peaks is correlated with the concentration of the respective species.

-

The rate constant can be determined by plotting the change in absorbance of the Si-O-C peak over time and fitting to a pseudo-first-order kinetic model.[7][8]

Visualizations

Signaling Pathway of this compound Hydrolysis

Caption: Stepwise hydrolysis of this compound to silanetriol and subsequent condensation.

Experimental Workflow for Determining Hydrolysis Rate by NMR

Caption: Workflow for kinetic analysis of silane hydrolysis using NMR spectroscopy.

Conclusion

Understanding the hydrolysis rate of this compound is fundamental to controlling its reactivity and performance as a coupling agent. Although direct kinetic data for this specific molecule is sparse, the principles governing the hydrolysis of other organofunctional silanes provide a strong basis for predicting its behavior. The experimental protocols detailed in this guide, particularly using ²⁹Si NMR and FTIR spectroscopy, offer robust methods for researchers to quantitatively determine the hydrolysis rate constants under their specific application conditions. Such empirical data is invaluable for optimizing reaction conditions, ensuring reproducibility, and advancing the development of novel materials and drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. resource.aminer.org [resource.aminer.org]

- 4. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

Reaction of Triethoxysilylbutyraldehyde with amino groups

An In-depth Technical Guide on the Reaction of Triethoxysilylbutyraldehyde (B3167167) with Amino Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between this compound and amino groups, a cornerstone of bioconjugation and surface modification techniques relevant to drug development and life sciences research.

Core Reaction Principles

This compound is a bifunctional molecule. Its triethoxysilyl group allows for covalent attachment to hydroxylated surfaces like glass and silica, while the terminal aldehyde group reacts with primary and secondary amines.

The reaction with primary amines proceeds via a two-step mechanism:

-

Schiff Base Formation: The aldehyde reacts with a primary amine to form an imine (also known as a Schiff base). This reaction is reversible and is often catalyzed by mild acid or base.[1][2][3]

-

Reductive Amination: The resulting imine can be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[4][5][6] This creates a stable, irreversible bond.

The reaction with secondary amines results in the formation of an enamine .[7] This reaction also typically proceeds under mildly acidic conditions.

Reaction with Primary Amines: Schiff Base Formation and Reductive Amination

The overall reaction scheme is as follows:

-

Hydrolysis and Condensation (Surface Attachment): The triethoxysilyl group hydrolyzes in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on a substrate to form stable siloxane bonds.

-

Reaction with Primary Amine (Bioconjugation):

-

Imine Formation: The aldehyde group reacts with a primary amine (e.g., from a protein or other biomolecule) to form a Schiff base.[8]

-

Reduction to a Stable Amine: The imine is then reduced to a stable secondary amine.

-

Quantitative Data

The efficiency of the reaction can be evaluated through various parameters, including reaction time, yield, and, in the context of enzyme immobilization, the activity of the conjugated biomolecule.

| Parameter | Value | Conditions | Application | Reference |

| Enzyme Immobilization Sequence Coverage | 29% | Immobilization of chymotrypsin (B1334515) onto a capillary surface using this compound (TESB). | Proteomics (Peptide Mapping) | [9] |

| Optimal Enzyme:Substrate Ratio | 10:1 | Digestion of denatured BSA with formaldehyde-crosslinked chymotrypsin. | Proteomics | [9] |

| Schiff Base Formation Time | 1.15 - 2.00 hours | Condensation of various aldehydes and amines in ethanol (B145695). | General Organic Synthesis | [10] |

| Silanization Time (Surface Modification) | 2-4 hours (room temp) or 30-60 mins (60-80°C) | 1-5% (v/v) 4-(trimethoxysilyl)butanal (B127697) in anhydrous toluene (B28343) or ethanol. | Surface Functionalization | [11] |

| Biomolecule Immobilization Time | 2-4 hours (room temp) or overnight (4°C) | Protein solution with ~50 mM sodium cyanoborohydride. | Bioconjugation | [12] |

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol details the modification of a hydroxylated surface (e.g., glass or silica) to introduce reactive aldehyde groups.

Materials:

-

Substrates (e.g., glass microscope slides)

-

Detergent solution

-

Deionized (DI) water

-

Anhydrous toluene or ethanol

-

This compound

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sonicating in a detergent solution, followed by extensive rinsing with DI water.

-

Drying: Dry the substrates under a stream of nitrogen and then bake in an oven at 110-120°C for at least 1 hour.[11]

-

Silanization Solution: Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Silanization Reaction: Immerse the clean, dry substrates in the silane (B1218182) solution. The reaction can be carried out for 2-4 hours at room temperature or for 30-60 minutes at 60-80°C with gentle agitation.[11]

-

Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous solvent to remove unbound silane.

-

Curing: Cure the silanized substrates by baking in an oven at 110-120°C for 30-60 minutes.[11]

Protocol 2: Immobilization of Amine-Containing Biomolecules

This protocol describes the covalent attachment of biomolecules (e.g., proteins, peptides) with primary amino groups to the aldehyde-functionalized surface.

Materials:

-

Aldehyde-functionalized substrates (from Protocol 1)

-

Amine-containing biomolecule (e.g., protein)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Washing buffer (e.g., PBST - PBS with Tween-20)

-

Blocking solution (e.g., 1% BSA in PBS or 1 M glycine)

Procedure:

-

Biomolecule Solution: Prepare a solution of the amine-containing biomolecule in the reaction buffer at the desired concentration (e.g., 0.1-1 mg/mL for proteins).[12]

-

Reduction Agent: Prepare a fresh solution of sodium cyanoborohydride in the same buffer at a concentration of approximately 50 mM.[12]

-

Reaction Mixture: Mix the biomolecule solution with the sodium cyanoborohydride solution.

-

Immobilization: Apply the mixture to the aldehyde-functionalized surface. Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.[12] The aldehyde on the surface reacts with the primary amines of the biomolecule to form a Schiff base, which is then reduced to a stable secondary amine by the sodium cyanoborohydride.[12]

-

Washing: After incubation, wash the substrates thoroughly with the washing buffer to remove any non-covalently bound biomolecules.

-

Blocking: To prevent non-specific binding in subsequent applications, incubate the substrates in a blocking solution for 1 hour at room temperature. This will quench any unreacted aldehyde groups.[12]

Applications in Drug Development

The reaction of this compound with amino groups is a versatile tool in drug development, enabling:

-

Targeted Drug Delivery: Functionalization of nanoparticles or other drug carriers with targeting ligands (e.g., antibodies, peptides) that have primary amino groups. This allows for the specific delivery of therapeutic agents to diseased cells or tissues.[13]

-

Biosensor and Diagnostic Development: Immobilization of enzymes, antibodies, or other biorecognition elements onto sensor surfaces for the detection of disease biomarkers.[12]

-

High-Throughput Screening: Creation of protein or peptide microarrays for screening drug candidates and studying protein-protein interactions.[12]

-

Biomaterial Engineering: Surface modification of implants to improve biocompatibility and promote specific cellular responses.[12]

Conclusion

The reaction of this compound with amino groups offers a robust and versatile method for the covalent immobilization of biomolecules and the functionalization of surfaces. The formation of a stable amine linkage through reductive amination is particularly advantageous for creating durable bioconjugates. This chemistry is a valuable asset for researchers and professionals in drug development, providing a reliable platform for a wide range of applications, from targeted therapies to advanced diagnostics.

References

- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Development of novel enzyme immobilization methods employing formaldehyde or this compound to fabricate immobilized enzyme microreactors for peptide mapping - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Bioconjugation for Drug Delivery - Creative Biolabs [creative-biolabs.com]

Physical and chemical properties of 4-triethoxysilylbutanal

An In-depth Technical Guide to 4-Triethoxysilylbutanal

For Researchers, Scientists, and Drug Development Professionals

4-Triethoxysilylbutanal (TES-butanal), a bifunctional organosilane, is a versatile molecule increasingly utilized in materials science, biotechnology, and drug development. Its unique structure, featuring a hydrolytically sensitive triethoxysilyl group and a reactive aldehyde moiety, allows it to act as a molecular bridge between inorganic substrates and organic or biological entities. This technical guide provides a comprehensive overview of the physical and chemical properties of TES-butanal, detailed experimental protocols for its characterization and application, and a summary of its key functionalities.

Core Physical and Chemical Properties

4-Triethoxysilylbutanal is a colorless liquid with the chemical formula C10H22O4Si and a molecular weight of 234.37 g/mol .[1][2] It is classified as an aldehyde-functional trialkoxysilane. The key to its utility lies in its dual reactivity: the triethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with inorganic surfaces such as glass and metal oxides, while the terminal aldehyde group provides a reactive site for the covalent attachment of molecules, particularly those containing primary amine groups.[2][3]

Physical Properties

A summary of the key physical properties of 4-triethoxysilylbutanal is presented in Table 1.

| Property | Value |

| CAS Number | 88276-92-0 |

| Molecular Formula | C10H22O4Si |

| Molecular Weight | 234.37 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 85-87 °C at 1 mmHg[2] |

| Density | 0.96 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.414[2] |

| Solubility | Reacts with water. Soluble in many organic solvents. |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[2] |

Chemical Reactivity

The chemical behavior of 4-triethoxysilylbutanal is dictated by its two primary functional groups: the triethoxysilyl group and the aldehyde group.

The triethoxysilyl moiety is susceptible to hydrolysis in the presence of water, leading to the formation of silanetriols (Si(OH)3). This reaction is typically catalyzed by either acid or base. The resulting silanol (B1196071) groups are highly reactive and can condense with other silanols or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane bonds.

Hydrolysis and Condensation Pathway

Caption: Hydrolysis of the triethoxysilyl group to a silanetriol intermediate, followed by condensation with a hydroxylated substrate to form a stable siloxane bond.

The terminal aldehyde group is a versatile handle for the covalent immobilization of various molecules. It readily reacts with primary amines to form a Schiff base (imine), which can be further stabilized by reduction to a secondary amine. This reactivity is widely exploited for the bio-conjugation of proteins, peptides, and other biomolecules.

Schiff Base Formation Pathway

Caption: Reaction of a surface-bound aldehyde with a primary amine to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.

Spectral Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.75 | t | -CHO |

| ~3.81 | q | -O-CH₂-CH₃ |

| ~2.45 | dt | -CH₂-CHO |

| ~1.75 | m | -CH₂-CH₂-CHO |

| ~1.22 | t | -O-CH₂-CH₃ |

| ~0.62 | t | Si-CH₂- |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~202 | -CHO |

| ~58 | -O-CH₂-CH₃ |

| ~44 | -CH₂-CHO |

| ~20 | -CH₂-CH₂-CHO |

| ~18 | -O-CH₂-CH₃ |

| ~10 | Si-CH₂- |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2927, 2885 | Strong | C-H stretch (alkyl) |

| 2720, 2820 | Medium, weak | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1165, 1105, 1075 | Strong | Si-O-C stretch |

| 955 | Medium | Si-OH stretch (from hydrolysis) |

| 775 | Medium | Si-O-Si stretch |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 234. Key fragmentation patterns would include the loss of ethoxy groups (-45 u), the propyl chain, and cleavage adjacent to the carbonyl group.

Experimental Protocols

Synthesis of 4-Triethoxysilylbutanal (Illustrative)

A common route for the synthesis of γ-functionalized propyltrialkoxysilanes is the hydrosilylation of an appropriate allyl precursor. For 4-triethoxysilylbutanal, a plausible synthesis involves the hydrosilylation of acrolein diethyl acetal (B89532) with triethoxysilane (B36694), followed by acidic hydrolysis to deprotect the aldehyde.

Illustrative Synthesis Workflow

Caption: A plausible synthetic route to 4-triethoxysilylbutanal via hydrosilylation followed by deprotection.

Methodology:

-

Hydrosilylation: To a solution of acrolein diethyl acetal in a dry, inert solvent (e.g., toluene), add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst). Slowly add triethoxysilane at a controlled temperature. Monitor the reaction by GC or NMR until completion.

-

Work-up: Remove the catalyst by filtration through a short pad of silica (B1680970) gel. Evaporate the solvent under reduced pressure.

-

Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., acetone) and add a dilute aqueous acid (e.g., 1 M HCl). Stir at room temperature and monitor the deprotection by TLC or GC.

-

Purification: Neutralize the reaction mixture and extract the product with a nonpolar solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by fractional distillation under reduced pressure.

Surface Modification of Glass Substrates

This protocol describes the functionalization of glass slides with 4-triethoxysilylbutanal to introduce reactive aldehyde groups on the surface.

Surface Modification Workflow

Caption: Workflow for the surface modification of glass slides with 4-triethoxysilylbutanal.

Methodology:

-

Cleaning and Activation: Thoroughly clean the glass slides by sonication in a detergent solution, followed by rinsing with deionized water and ethanol (B145695). Activate the surface by immersing the slides in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Silanization: Prepare a 2% (v/v) solution of 4-triethoxysilylbutanal in anhydrous toluene (B28343). Immerse the activated glass slides in this solution for 1-2 hours at room temperature under an inert atmosphere.

-

Curing: Remove the slides from the silanization solution and rinse briefly with toluene to remove excess silane. Cure the slides in an oven at 110 °C for 30-60 minutes to promote covalent bond formation.

-

Final Rinse: After curing, sonicate the slides in toluene and then ethanol to remove any unbound silane. Dry the slides under a stream of nitrogen. The aldehyde-functionalized slides are now ready for use.

Immobilization of Proteins on Aldehyde-Functionalized Surfaces

This protocol details the covalent attachment of a protein to a surface previously modified with 4-triethoxysilylbutanal.

Protein Immobilization Workflow

References

Triethoxysilylbutyraldehyde CAS number and molecular weight

An In-depth Technical Guide to Triethoxysilylbutyraldehyde for Researchers and Drug Development Professionals

Chemical Identification

This compound is a bifunctional organosilane compound featuring a reactive aldehyde group and hydrolyzable ethoxysilyl groups. This dual functionality allows it to act as a molecular bridge between inorganic and organic materials, making it a valuable tool in surface modification, bioconjugation, and materials science. Its primary application lies in its ability to form stable covalent bonds with surfaces rich in hydroxyl groups (e.g., glass, silica (B1680970), metal oxides) while presenting a reactive aldehyde for the immobilization of biomolecules or the initiation of further chemical reactions.

A critical aspect of its identity is its Chemical Abstracts Service (CAS) number. The most commonly cited CAS number for this compound is 88276-92-0.[1][2][3] Another number, 917773-12-7, is also associated with technical grade versions of this chemical.[4][5][6] For the purpose of this guide, 88276-92-0 will be considered the primary identifier.

| Identifier | Value |

| CAS Number | 88276-92-0[1][2][3] |

| Alternate CAS | 917773-12-7[5][6] |

| IUPAC Name | 4-(Triethoxysilyl)butanal[1] |

| Molecular Formula | C10H22O4Si[1][2][3][] |

| Molecular Weight | 234.36 g/mol [1][2] |

| Synonyms | 4-(Triethoxysilyl)butanal, Triethoxysilylbutanal |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. It is typically supplied as a colorless to light straw-colored liquid.[2] A summary of its key properties is provided in the table below.

| Property | Value |

| Appearance | Colorless to straw-colored, clear liquid[2][4] |

| Boiling Point | 85-87 °C at 1 mmHg[4][6] |

| Density | 0.96 g/mL[6] |

| Refractive Index | 1.414 at 20 °C[6] |

| Stability | Stable in sealed containers; reacts with water and moisture, liberating ethanol[4][8] |

| Solubility | Reacts with water |

Mechanism of Action and Applications

The core functionality of this compound is its role as a silane (B1218182) coupling agent.[2][6] This action is a two-step process involving the hydrolysis of the ethoxy groups and subsequent condensation onto a substrate, followed by the reaction of the aldehyde group.

-

Hydrolysis and Condensation: In the presence of water, the three ethoxy groups (-OCH2CH3) hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates such as silica, titanium, and other metal oxides, forming stable covalent Si-O-substrate bonds.[1][6]

-

Organic Functionalization: The terminal aldehyde group (-CHO) remains available for covalent bonding with organic molecules, particularly those containing primary amine groups (-NH2), through the formation of a Schiff base.[1]

Caption: Mechanism of surface functionalization using this compound.

This dual reactivity makes this compound highly versatile. Key applications include:

-

Surface Modification: Creating functionalized surfaces on glass, silicon wafers, and metals for use in microarrays, biosensors, and chromatography.[1]

-

Enzyme Immobilization: Covalently attaching enzymes to solid supports, which enhances their stability and reusability. This is particularly valuable in high-throughput proteomics for creating immobilized enzyme reactors (IMERs).[5]

-

Adhesion Promotion: Improving the bond between organic polymers and inorganic fillers in composites, coatings, and sealants.[2]

-

Biomaterial Engineering: Coupling bioactive molecules like chitosan (B1678972) to titanium implants to improve biocompatibility.[6]

Experimental Protocol: Automated Enzyme Immobilization for Proteomics

A recent study by Frey C, et al. in the Journal of Proteomics (2024) details a high-throughput method for enzyme immobilization using this compound.[5] This protocol is designed for creating immobilized enzyme particles (IEPs) for proteomic analyses.

Objective: To fabricate trypsin-immobilized enzyme particles (IEPs) for efficient and reproducible protein digestion.

Materials:

-

This compound (TESB)

-

Silica particles

-

Trypsin (proteomics grade)

-

Automated liquid handling system (e.g., Agilent Bravo)

-

Appropriate buffers (e.g., phosphate-buffered saline)

Methodology:

-

Particle Activation: Silica particles are washed and suspended in an aqueous buffer.

-

Silanization: TESB is added to the particle suspension. The mixture is incubated to allow for the hydrolysis of TESB and its covalent attachment to the silica surface, functionalizing the particles with aldehyde groups.

-

Washing: The aldehyde-functionalized particles are washed thoroughly to remove excess TESB.

-

Enzyme Immobilization: A solution of trypsin is added to the functionalized particles. The primary amine groups on the lysine (B10760008) residues of trypsin react with the surface aldehyde groups to form stable Schiff base linkages.

-

Reductive Amination (Optional but Recommended): A mild reducing agent, such as sodium cyanoborohydride, can be added to reduce the Schiff base to a more stable secondary amine bond.

-

Final Washing: The resulting trypsin-IEPs are washed extensively to remove any non-covalently bound enzyme.

-

Activity Assay: The activity of the immobilized trypsin is confirmed using a standard protein substrate like bovine serum albumin (BSA).

The study found that this automated method resulted in an immobilization efficiency of approximately 51 ± 8% and that the resulting IEPs provided digestion performance comparable to traditional methods but with a significantly faster turnaround.[5]

Caption: Experimental workflow for enzyme immobilization.

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

Hazard Identification:

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[4][8]

-

Personal Protective Equipment (PPE):

-

Storage: Keep containers tightly closed and store in a cool, well-ventilated place away from heat, moisture, and incompatible materials such as acids, alcohols, and oxidizing agents.[4][8]

-

Spill Management: Contain spills with absorbent materials and dispose of in accordance with local regulations.[4]

First Aid Measures:

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[3]

This technical guide provides a comprehensive overview of this compound, highlighting its chemical properties, mechanism of action, key applications, and safe handling procedures for research and development professionals. Its versatility as a coupling agent continues to make it a valuable compound in the advancement of materials science and biotechnology.

References

- 1. Buy this compound | 88276-92-0 [smolecule.com]

- 2. Cas 917773-12-7,Triethoxsilylbutyraldehyde, tech-90 | lookchem [lookchem.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, tech | [gelest.com]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to Aldehyde-Functionalized Organosilanes for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of surface chemistry is a cornerstone of modern biotechnology and materials science. Aldehyde-functionalized organosilanes have emerged as a versatile and powerful tool for the covalent modification of a wide range of substrates, including glass, silica, and metal oxides. Their utility lies in the dual nature of the organosilane molecule: a silane (B1218182) group that forms stable siloxane bonds with hydroxylated surfaces, and a terminal aldehyde group that provides a reactive handle for the covalent immobilization of biomolecules.[1] This guide provides a comprehensive overview of the synthesis, application, and characterization of aldehyde-functionalized surfaces, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field.

The aldehyde group is particularly advantageous for bioconjugation as it does not exist in native proteins, thus offering a unique point of attachment. It readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form an initial Schiff base. This imine bond can be subsequently reduced to a stable secondary amine linkage, ensuring the long-term stability of the immobilized molecule.[2] This approach has found widespread application in the development of biosensors, diagnostic arrays, and biocompatible materials.[3]

Synthesis of Aldehyde-Functionalized Organosilanes

Several synthetic routes exist for the preparation of aldehyde-functionalized organosilanes. Common methods include the hydrosilylation of unsaturated aldehydes, the oxidation of alcohol-terminated silanes, and the controlled hydrolysis of acetal-protected silanes. The choice of synthetic strategy often depends on the desired purity, scale, and stability of the final product. While direct synthesis can be complex, a widely used and accessible method for creating aldehyde-functional surfaces involves a two-step process: initial surface amination followed by activation with a dialdehyde, such as glutaraldehyde (B144438).[4][5]

Surface Modification and Biomolecule Immobilization

The creation of a stable and reactive aldehyde-functionalized surface is a multi-step process that requires careful control of reaction conditions. The following sections provide detailed protocols for the key experimental stages.

Experimental Protocols

1. Substrate Cleaning and Hydroxylation

A pristine, hydroxylated surface is crucial for achieving a uniform and stable silane monolayer. Piranha solution is a highly effective cleaning agent for silicon-based substrates.

-

Materials:

-

Glass or silicon substrates

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide)

-

Deionized water

-

Nitrogen gas source

-

Oven

-

-

Procedure:

-

Immerse the substrates in piranha solution for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. [6]

-

Rinse the substrates extensively with deionized water.[6]

-

Dry the substrates under a stream of nitrogen gas.[6]

-

Bake the substrates at 110°C for 30 minutes to ensure a fully hydroxylated and dry surface.[6]

-

2. Surface Functionalization with Aldehyde Groups (Two-Step Method)

This protocol first creates an amine-terminated surface using 3-aminopropyltriethoxysilane (B1664141) (APTES), which is then activated with glutaraldehyde.

-

Materials:

-

Procedure:

-

Amine Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned substrates in the APTES solution for 1 hour at room temperature with gentle agitation.[6]

-

Rinse the substrates with toluene, followed by ethanol, and finally deionized water.[6]

-

Cure the amine-silanized substrates by baking at 110°C for 30 minutes.[6]

-

Glutaraldehyde Activation: Immerse the amine-functionalized substrates in a glutaraldehyde solution in PBS for 1-2 hours at room temperature.[7]

-

Thoroughly rinse the substrates with PBS and deionized water to remove excess glutaraldehyde.[7]

-

Dry the aldehyde-activated surface under a stream of nitrogen gas.[7]

-

3. Protein Immobilization

This protocol describes the covalent attachment of a protein to the aldehyde-functionalized surface.

-

Materials:

-

Procedure:

-

Apply the protein solution to the aldehyde-activated substrates and incubate in a humidified chamber for 2 hours at room temperature.[5][6]

-

(Optional) For a more stable linkage, immerse the substrates in a solution of sodium cyanoborohydride for 30 minutes to reduce the Schiff bases to secondary amines. Caution: Sodium cyanoborohydride is toxic. [2][6]

-

Wash the substrates with a washing buffer to remove non-covalently bound protein.

-

Incubate the substrates in a blocking buffer for 20-30 minutes to passivate any remaining reactive sites and reduce non-specific binding.[5]

-

Rinse the substrates with deionized water and dry under a stream of nitrogen.

-

Quantitative Data on Surface Modification

The efficiency of surface modification and subsequent biomolecule immobilization can be quantified using various analytical techniques. The following tables summarize key quantitative data from the literature.

| Parameter | Silane System | Substrate | Value | Reference |

| Immobilized Antibody Density | Thiol-terminal silane with crosslinker | Silica | 0.66 - 0.96 ng/mm² | [3] |

| Silane Areic Density | Nitrogen-containing silanes | Oxidized Silicon | 2 - 4 molecules/nm² | [9][10] |

| APTES Layer Thickness | APTES | Silicon | 0.8 ± 0.1 nm | [4] |

Table 1: Quantitative analysis of silane-modified surfaces.

| Parameter | Surface Functionalization | Water Contact Angle (°) | Reference |

| Hydrophobicity | Octyl-silane (C8) | 140 - 158 | [11] |

| Hydrophobicity | Octadecyl-silane (C18) | >102 | [11] |

| Hydrophobicity | Tetradecyl-silane (C14, estimated) | ~105 - 115 | [11] |

Table 2: Water contact angles of surfaces modified with alkylsilanes of varying chain lengths. This data provides a reference for the expected hydrophobicity of surfaces modified with long-chain aldehyde-functionalized silanes.

Characterization of Aldehyde-Functionalized Surfaces

A thorough characterization of the modified surface is essential to ensure the success of the functionalization and immobilization steps.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition of the surface. It can be used to confirm the presence of silicon from the silane layer and nitrogen from an amine-functionalized surface. Chemical derivatization with a fluorine-containing aldehyde can be used to quantify the number of surface amine groups.[12]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the silane monolayer and to visualize the immobilization of biomolecules.[7]

-

Contact Angle Goniometry: This technique measures the hydrophobicity of the surface, which is altered by the deposition of the organosilane layer. An increase in the water contact angle is expected after modification with a long-chain alkylsilane.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical bonds present on the surface. Characteristic peaks for the siloxane bonds (Si-O-Si) and the aldehyde group (C=O stretch) can confirm successful modification.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in surface modification with aldehyde-functionalized organosilanes.

Caption: Experimental workflow for surface modification and protein immobilization.

Caption: Schiff base formation and subsequent reduction for stable protein immobilization.

Conclusion

Aldehyde-functionalized organosilanes provide a robust and adaptable platform for the covalent modification of surfaces. The ability to create a stable, reactive monolayer of aldehyde groups enables the controlled immobilization of a wide array of biomolecules, making this chemistry invaluable for applications in drug development, diagnostics, and fundamental biological research. By following well-defined experimental protocols and employing appropriate characterization techniques, researchers can reliably produce high-quality functionalized surfaces tailored to their specific needs. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and engineers working at the interface of materials science and biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of silane molecules on oxidized silicon: are there options for a traceable and absolute determination? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. osti.gov [osti.gov]

The Unseen Engine: A Technical Guide to the Hydrolysis and Condensation of Trialkoxysilanes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science, drug delivery, and surface modification, the controlled assembly of molecules is paramount. Trialkoxysilanes, a versatile class of organosilicon compounds, are fundamental building blocks in these fields, enabling the formation of robust and functional inorganic-organic hybrid materials. The key to harnessing their potential lies in a deep understanding of their hydrolysis and condensation mechanisms—the very reactions that drive the transformation from soluble precursors to highly organized solid-state structures. This technical guide provides an in-depth exploration of these core processes, offering quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to empower researchers in their scientific endeavors.

The Core Mechanism: A Two-Step Transformation

The conversion of trialkoxysilanes into a stable siloxane network is fundamentally a two-stage process: hydrolysis followed by condensation.[1]

-

Hydrolysis: In the initial step, the alkoxy groups (-OR) of the trialkoxysilane react with water to form silanol (B1196071) groups (-OH) and alcohol as a byproduct. This reaction can proceed stepwise, replacing one, two, or all three alkoxy groups. The rate and extent of hydrolysis are critical, as they directly influence the concentration of reactive silanol intermediates.

-

Condensation: Subsequently, the newly formed silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si). This process releases either water or alcohol and is the primary mechanism for the growth of oligomeric and polymeric structures, ultimately leading to the formation of a three-dimensional network.[2]

These reactions do not occur in isolation but are in dynamic competition, influenced by a multitude of factors that can be precisely controlled to tailor the final material properties.

Factors Influencing the Reaction Landscape

The kinetics of hydrolysis and condensation are highly sensitive to the reaction environment. Understanding and manipulating these factors are crucial for achieving reproducible and desired material outcomes.

The Decisive Role of pH: Acid and Base Catalysis

The pH of the reaction medium is arguably the most influential factor, dictating the reaction mechanism and the structure of the resulting network.[3]

-

Acid Catalysis (pH < 7): Under acidic conditions, the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2] This mechanism generally leads to faster hydrolysis than condensation, resulting in the formation of linear or randomly branched, polymer-like networks.[3]

-

Base Catalysis (pH > 7): In basic media, the reaction is initiated by the attack of a hydroxide (B78521) ion on the silicon atom.[2] Base-catalyzed reactions typically exhibit a faster condensation rate relative to hydrolysis, favoring the formation of more compact, highly branched, and particulate structures.[3]

The rate of hydrolysis is generally at its minimum around a neutral pH of 7.[3]

The Power of Catalysts